2,3-Dichloro-6-(trichloromethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical and Biological Sciences

Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts basicity and allows for a range of chemical transformations, making it a privileged scaffold in drug discovery and development. mdpi.commarketresearchfuture.com Pyridine derivatives are integral to a wide array of therapeutic agents, showcasing their versatility in addressing various diseases. mdpi.com The applications of pyridine-based compounds extend to materials science, where they are used as ligands for metal complexes and as components in functional dyes. nih.gov

Overview of 2,3-Dichloro-6-(trichloromethyl)pyridine within Contemporary Academic Research

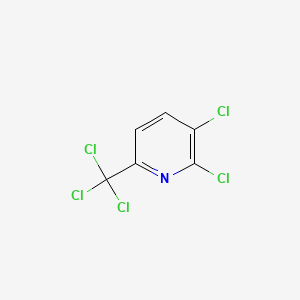

This compound is a specific polychlorinated pyridine derivative with the chemical formula C₆H₂Cl₅N. epa.govnih.gov While research on this exact isomer is not as extensive as on some of its counterparts, its structure suggests significant potential as a chemical intermediate. The presence of both chloro and trichloromethyl substituents on the pyridine ring makes it a highly functionalized and reactive molecule.

Limited direct scholarly research on this compound is publicly available. However, the study of closely related compounds provides insights into its potential areas of application. For instance, its isomer, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), is a known precursor in the synthesis of the fungicide fluazinam (B131798) and the insecticide fluopicolide, highlighting the importance of the dichlorotrichloromethyl pyridine scaffold in the agrochemical industry. osha.gov Another related compound, 2-chloro-6-(trichloromethyl)pyridine, known as Nitrapyrin (B159567), is used as a nitrification inhibitor in agriculture to improve fertilizer efficiency. chemicalbook.com

The reactivity of the trichloromethyl group, often a precursor to the trifluoromethyl group, is of particular interest in the synthesis of bioactive molecules. The conversion of a trichloromethyl group to a trifluoromethyl group is a common strategy to enhance the metabolic stability and lipophilicity of a compound, properties that are often desirable in drug candidates and agrochemicals.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Cl₅N | epa.govnih.gov |

| Molecular Weight | 265.35 g/mol | nih.gov |

Research Landscape and Scholarly Interest in Halogenated Pyridines

The broader field of halogenated pyridines is a vibrant area of academic and industrial research. The introduction of halogen atoms onto the pyridine ring can dramatically alter the molecule's electronic properties, reactivity, and biological activity. This makes them valuable intermediates in organic synthesis, allowing for the construction of complex molecular architectures through cross-coupling reactions and nucleophilic substitutions.

Scholarly interest in halogenated pyridines is driven by their proven utility. Research focuses on developing novel and efficient methods for their synthesis, as well as exploring their applications in various fields. For example, significant effort has been dedicated to the regioselective halogenation of the pyridine ring, a challenging but crucial step in accessing specific isomers.

The market for pyridine and its derivatives is projected to experience significant growth, driven by its increasing use in the pharmaceutical and agrochemical sectors. nih.gov This trend underscores the ongoing importance of research into pyridine-based compounds, including their halogenated derivatives. The development of new catalysts and synthetic methodologies continues to expand the chemical space accessible from halogenated pyridines, promising the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNXVFQAGRDLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068643 | |

| Record name | 2,3-Dichloro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51492-01-4 | |

| Record name | 2,3-Dichloro-6-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51492-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3-dichloro-6-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051492014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3-dichloro-6-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,3-dichloro-6-(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,3 Dichloro 6 Trichloromethyl Pyridine

Synthesis of 2,3-Dichloro-6-(trichloromethyl)pyridine

The synthesis of chlorinated pyridine (B92270) derivatives is a critical area of industrial chemistry, providing key intermediates for pharmaceuticals and agrochemicals. The production of this compound involves specific multi-step chemical transformations, starting from various precursor compounds and employing precise chlorination techniques.

Nicotinic acid (Vitamin B3) can be transformed into chlorinated (trichloromethyl)pyridines through a series of high-temperature reactions. The process generally involves reacting nicotinic acid with chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) under pressure. For instance, reacting nicotinic acid with PCl₃ and chlorine gas at temperatures between 120°C and 180°C can yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). google.comnih.gov An exotherm is often observed during the initial heating phase. google.com This pathway is a known route to the 5-(trichloromethyl) isomer, which is a precursor to the fungicide Fluazinam (B131798). google.com

A representative reaction involves heating nicotinic acid and phosphorus pentachloride in an autoclave to approximately 210°C, which results in a mixture containing 2-chloro-5-(trichloromethyl)pyridine (B1585791) and 2,3-dichloro-5-(trichloromethyl)pyridine. google.com

3-Picoline (3-methylpyridine) is a widely used industrial starting material for producing various pyridine-based agrochemicals. wikipedia.org The synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 3-picoline typically proceeds through several stages. A common route involves the initial formation of 2-chloro-5-methylpyridine, followed by radical chlorination of the methyl group to a trichloromethyl group, and subsequent chlorination of the pyridine ring. google.com The development of economically viable processes from 3-picoline has significantly increased research and development in this area. wikipedia.org

2-Chloro-5-chloromethylpyridine (CCMP) serves as an intermediate in the synthesis of polychlorinated pyridines. The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128), a related but more heavily chlorinated compound, has been achieved from CCMP. google.com This two-step process involves first chlorinating CCMP under UV irradiation to convert the chloromethyl group into a trichloromethyl group, forming 2-chloro-5-(trichloromethyl)pyridine (CTCMP). The subsequent step involves nuclear chlorination of CTCMP using a catalyst like tungsten hexachloride (WCl₆) at high temperatures (e.g., 175°C) to introduce additional chlorine atoms to the pyridine ring. google.com

The most direct documented synthesis of This compound involves the selective chlorination of a monochloro-(trichloromethyl)pyridine isomer. Specifically, the starting material is 5-chloro-2-(trichloromethyl)pyridine (B15496056) . google.com

In this process, chlorine gas is bubbled through the liquid 5-chloro-2-(trichloromethyl)pyridine at elevated temperatures. The reaction proceeds best within a temperature range of 120°C to 135°C. google.com Following the reaction, the desired this compound is recovered from the resulting mixture, typically by fractional distillation. google.com This method has been shown to produce the target compound with a theoretical yield of 69%. google.com

The precursor for this reaction, 5-chloro-2-(trichloromethyl)pyridine, is itself derived from the chlorination of 2-(trichloromethyl)pyridine. Another important monochloro-isomer is 2-chloro-6-(trichloromethyl)pyridine, known commonly as Nitrapyrin (B159567), which is produced by the photochlorination of 2-methylpyridine (B31789) (α-picoline). wikipedia.orgnih.gov

Table 1: Synthesis of this compound via Chlorination

| Starting Material | Chlorinating Agent | Temperature | Reaction Time | Yield (Theoretical) | Product Recovery | Source |

|---|---|---|---|---|---|---|

| 5-chloro-2-(trichloromethyl)pyridine | Chlorine Gas | 120-130°C | 2.5 hours | - | Fractional Distillation | google.com |

| 5-chloro-2-(trichloromethyl)pyridine | Chlorine Gas | 135°C | 5 hours | 69% | Fractional Distillation | google.com |

The methods used for chlorination are critical in determining the final product's structure and purity. Both the chlorination of the side-chain methyl group and the aromatic pyridine ring require specific conditions.

Liquid-Phase Thermal Chlorination: This technique is central to the synthesis of this compound from its precursors. google.com The reaction is typically conducted by sparging chlorine gas directly into the heated liquid substrate. For the conversion of 5-chloro-2-(trichloromethyl)pyridine, a temperature range of 120°C to 135°C is optimal. google.com Controlling the temperature is crucial, as different chlorination steps can have different optimal temperature ranges. For example, the chlorination of more substituted compounds like 3,4,5-trichloro-2-(trichloromethyl)pyridine (B172291) proceeds best at higher temperatures of 150°C to 160°C. google.com

Photochlorination: The synthesis of precursors like Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) from 2-methylpyridine often utilizes photochlorination. wikipedia.org This method involves reacting the starting material with chlorine in the liquid phase in the presence of ultraviolet (UV) light. orgsyn.org This radical chlorination is particularly effective for converting a methyl group into a trichloromethyl group.

Vapor-Phase Chlorination: For some industrial processes, vapor-phase chlorination is employed. This involves reacting a vaporized pyridine derivative with chlorine gas, often in a fixed-bed reactor containing a catalyst. google.com For instance, 2-methylpyridine can be gasified and reacted with chlorine over a catalyst at temperatures ranging from 180°C to 320°C to produce chlorinated derivatives. google.com

Table 2: Chlorination Reaction Parameters

| Technique | Substrate Example | Conditions | Purpose | Source |

|---|---|---|---|---|

| Liquid-Phase Thermal | 5-chloro-2-(trichloromethyl)pyridine | 120-135°C, Chlorine Gas | Nuclear chlorination | google.com |

| Photochlorination | 2-methylpyridine | UV light, Liquid Phase | Side-chain chlorination | wikipedia.org |

| Vapor-Phase Catalytic | 2-methylpyridine | 180-320°C, Catalyst | Nuclear & Side-chain chlorination | google.com |

Chlorination Techniques and Reaction Conditions

Radical Chlorination Processes

Radical chlorination is a key process for the synthesis of polychlorinated pyridines. This method typically involves the reaction of a picoline derivative with chlorine under conditions that promote the formation of free radicals, such as exposure to ultraviolet (UV) light. asianpubs.orggoogle.com The reaction proceeds via a free radical chain mechanism, where chlorine radicals abstract hydrogen atoms from the methyl group, leading to the formation of trichloromethylated pyridines. google.com For instance, 2-chloro-5-chloromethyl pyridine can be converted to 2-chloro-5-(trichloromethyl)pyridine by chlorination under reflux conditions in the presence of UV light for several hours. asianpubs.orgasianpubs.org The use of a radical initiator, such as α,α'-azo-bis-isobutyl cyanide, can also facilitate this type of reaction. google.com

Gas-Phase Chlorination Methodologies

Gas-phase chlorination offers a continuous and efficient method for producing chlorinated pyridines on an industrial scale. google.comepo.org In this approach, a polychlorinated β-picoline is brought into contact with chlorine gas at elevated temperatures, typically between 250°C and 450°C. google.comepo.org The reaction is often carried out in the presence of a catalyst, such as a Lewis acid halide on an inorganic support, to enhance selectivity. google.comepo.org The use of a diluent gas, like nitrogen or argon, is common to control the reaction rate and temperature. epo.org Reaction times are generally short, ranging from 0.1 to 60 seconds. epo.org This method is advantageous for producing compounds like 2,3,5,6-tetrachloropyridine (B1294921) and its precursors, including 2,3-dichloro-5-(trichloromethyl)pyridine. google.comepo.org

Liquid-Phase Chlorination Approaches

Liquid-phase chlorination is another widely used method for the synthesis of chlorinated pyridines. This process involves bubbling chlorine gas through a liquid reaction medium containing the pyridine substrate at elevated temperatures. google.comgoogle.com The reaction can be performed with or without a solvent. google.com To drive the reaction towards the desired product and minimize side reactions, it is often beneficial to remove the hydrogen chloride (HCl) byproduct as it forms. This can be achieved by passing an excess of chlorine gas through the reaction mixture. google.com For example, this compound can be produced by chlorinating 5-chloro-2-(trichloromethyl)pyridine in the liquid phase at temperatures between 120°C and 130°C. google.com In some cases, starting materials like α-picoline are saturated with HCl to form the hydrochloride salt prior to chlorination. google.comnih.gov

Catalytic Chlorination Using Lewis Acids and Metal-Based Catalysts (e.g., WCl6, SbCl3)

The use of catalysts is crucial for improving the selectivity and efficiency of chlorination reactions. Lewis acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and antimony trichloride (SbCl₃), are commonly employed to activate the pyridine ring towards electrophilic substitution. google.comwikipedia.orgmdpi.com These catalysts function by accepting an electron pair, thereby increasing the reactivity of the substrate. wikipedia.org

Metal-based catalysts, including tungsten hexachloride (WCl₆), have also proven effective. For instance, WCl₆ can catalyze the chlorination of 2-chloro-5-(trichloromethyl)pyridine to 2,3,6-trichloro-5-(trichloromethyl)pyridine at 175°C. asianpubs.orgasianpubs.org Similarly, dealuminated Mordenite zeolites and supported palladium catalysts have been used in the vapor-phase chlorination of β-picoline. google.com The choice of catalyst can significantly influence the reaction pathway and the distribution of chlorinated products.

| Catalyst Type | Examples | Reaction Phase | Key Advantages | Source |

|---|---|---|---|---|

| Lewis Acids | FeCl₃, AlCl₃, ZnCl₂, SbCl₃ | Gas-phase, Liquid-phase | Increases reactivity of the pyridine ring. | google.comwikipedia.orgmdpi.com |

| Metal-Based Catalysts | WCl₆, Supported Palladium | Gas-phase, Liquid-phase | High selectivity for specific isomers. | asianpubs.orgasianpubs.orggoogle.com |

| Zeolites | Dealuminated Mordenite | Gas-phase | Well-defined pore structure can influence product selectivity. | google.com |

Influence of Temperature, Pressure, and Actinic Radiation on Reaction Efficiency

The efficiency and outcome of chlorination reactions are highly sensitive to physical parameters such as temperature, pressure, and the presence of actinic radiation.

Temperature: Temperature control is critical. In gas-phase chlorinations, the optimal temperature range is typically between 250°C and 450°C. google.comepo.org Temperatures above this range can lead to over-chlorination and the formation of undesirable byproducts like pentachloropyridine. epo.org In liquid-phase reactions, specific temperature ranges are required to favor the formation of certain isomers. For example, the chlorination of 3-chloro-2-(trichloromethyl)pyridine to 3,6-dichloro-2-(trichloromethyl)pyridine (B156922) proceeds best between 110°C and 120°C. google.com

Pressure: While operating pressures are not always critical and can range from subatmospheric to superatmospheric, atmospheric pressure is often satisfactory. google.com However, elevated pressures can sometimes be beneficial by increasing reaction rates. google.com

Actinic Radiation: The use of actinic or ultraviolet (UV) light is a common technique to initiate and promote radical chlorination reactions, particularly for the chlorination of the methyl group. asianpubs.orgasianpubs.orggoogle.com UV radiation facilitates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals, which then initiate the chain reaction. asianpubs.org

| Parameter | Influence on Reaction | Typical Range/Condition | Source |

|---|---|---|---|

| Temperature (Gas-Phase) | Controls reaction rate and selectivity; high temperatures can lead to over-chlorination. | 250°C - 450°C | google.comepo.org |

| Temperature (Liquid-Phase) | Influences isomer distribution. | Varies depending on specific reaction (e.g., 110°C - 130°C). | google.com |

| Pressure | Can influence reaction rates. | Atmospheric to superatmospheric. | google.com |

| Actinic Radiation (UV Light) | Initiates and promotes radical chlorination of the methyl group. | Applied during reaction. | asianpubs.orgasianpubs.orggoogle.com |

Optimization of Reaction Pathways and Yields in Industrial and Laboratory Settings

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity while minimizing the formation of byproducts. In industrial settings, continuous flow reactors are often preferred for gas-phase chlorinations to ensure consistent reaction conditions and facilitate large-scale production. epo.org The use of supported catalysts allows for easy separation from the product stream. google.com

In laboratory settings, batch reactors are more common. Optimization may involve systematically varying the catalyst, solvent, temperature, and reaction time to identify the ideal conditions for a specific transformation. For example, in the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine, a two-step chlorination process was employed. The first step involved UV-initiated radical chlorination at reflux, followed by a catalytic chlorination at a higher temperature with WCl₆ as a catalyst. asianpubs.orgasianpubs.org

The recovery and purification of the final product are also critical steps. Techniques such as fractional distillation, crystallization, and recrystallization are commonly used to isolate the desired chlorinated pyridine from the crude reaction mixture. google.com

Derivatization and Subsequent Chemical Transformations of this compound

This compound is a versatile intermediate that can undergo various chemical transformations to produce other valuable compounds. The presence of multiple chlorine atoms and a trichloromethyl group provides several reactive sites for further functionalization.

One important transformation is the conversion of the trichloromethyl group to a trifluoromethyl group. This is a key step in the synthesis of certain pesticides. asianpubs.org For example, 2,3,6-trichloro-5-(trichloromethyl)pyridine can be used to synthesize 2,3,6-trichloro-5-(trifluoromethyl)pyridine. asianpubs.org

The chlorine atoms on the pyridine ring can also be substituted. For instance, 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a derivative, can undergo selective reductive dechlorination to yield 2,5-dichloro-3-(trifluoromethyl)pyridine. google.com This demonstrates that the chlorine atoms at different positions on the pyridine ring can be selectively removed under specific reaction conditions. These subsequent transformations highlight the utility of this compound as a building block in the synthesis of complex, functionalized pyridine derivatives for various applications, particularly in the agrochemical industry. lookchem.comnih.gov

Halogen Exchange Reactions for Trifluoromethylpyridine Derivatives

A primary transformation for (trichloromethyl)pyridines is the conversion of the -CCl₃ group into a -CF₃ (trifluoromethyl) group. The introduction of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules, making trifluoromethylpyridine (TFMP) derivatives highly sought after in medicinal and agricultural chemistry. nih.govresearchgate.net The most common method to achieve this is through a halogen exchange (HALEX) reaction. nih.gov

While this compound is a logical precursor for the synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine, the most extensively documented conversion of this type involves its isomer, 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov This process yields 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), an intermediate in high demand for crop-protection products. nih.gov The synthesis generally involves a vapor-phase fluorination of the corresponding 5-(trichloromethyl)pyridine precursor. nih.gov Although detailed experimental findings for the direct fluorination of the 6-(trichloromethyl) isomer are not as widely reported, the underlying chemical principles of halogen exchange are directly applicable.

The conversion of the trichloromethyl group to a trifluoromethyl group is typically accomplished through treatment with a fluorinating agent, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.gov The reaction mechanism involves the stepwise substitution of chlorine atoms for fluorine atoms on the methyl carbon.

The process is generally performed at elevated temperatures, often in the vapor phase, and can be conducted with or without a catalyst. nih.gov Transition metal-based catalysts, such as iron fluorides or chromium-based catalysts, are often employed to facilitate the exchange and improve reaction efficiency. nih.gov The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are critical parameters that must be carefully controlled to maximize the yield of the desired trifluoromethyl product and minimize the formation of partially fluorinated intermediates (e.g., -CCl₂F, -CClF₂) or unwanted by-products. nih.gov

Below is a table illustrating typical conditions for this type of transformation, based on analogous processes for other trichloromethylpyridine isomers.

| Parameter | Condition Range | Catalyst Example | Purpose |

|---|---|---|---|

| Temperature | >300°C | Iron Fluoride | To provide sufficient activation energy for the C-Cl bond cleavage and halogen exchange. nih.gov |

| Reactant | Anhydrous Hydrogen Fluoride (HF) | N/A | Serves as the fluorine source for the exchange reaction. nih.gov |

| Phase | Vapor Phase | Fluidized-bed or Fixed-bed | Ensures efficient mass and heat transfer for a high-temperature gas-phase reaction. nih.gov |

| Pressure | Atmospheric or Superatmospheric | N/A | Can influence reaction rates and residence time in the reactor. |

Synthesis of Other Substituted Pyridine Compounds and Analogs

Beyond fluorination of the side chain, the this compound molecule offers pathways to other substituted analogs through reactions on the pyridine ring. The chlorine atoms attached to the ring are susceptible to nucleophilic aromatic substitution (SNAr). Research on related isomers, such as 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986), demonstrates that ring chlorines can be displaced by various nucleophiles. rsc.org This suggests that this compound could similarly react with nucleophiles like amines, alkoxides, or thiolates to yield a diverse range of 2- and 3-substituted pyridine derivatives, although in some cases, reactivity at the trichloromethyl group can compete with or follow ring substitution. rsc.org Such reactions would provide access to a library of novel compounds with potentially unique biological or material properties.

Exploration of Novel Synthetic Routes to Related Polychlorinated Pyridines

The synthesis of pyridines with an even higher degree of chlorination is another important area of chemical transformation. Starting from chlorinated 2-(trichloromethyl)pyridines, it is possible to introduce additional chlorine atoms onto the pyridine ring. A patented process demonstrates that reacting 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) with chlorine gas at high temperatures (at least 160°C) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), can produce a mixture of more highly chlorinated derivatives. google.com This method can be controlled to yield specific polychloro derivatives of 6-(trichloromethyl)pyridine, including trichloro- and tetrachloro- products. google.com This methodology represents a viable route for transforming this compound into even more complex polychlorinated structures.

The table below summarizes findings from a study on the chlorination of a related isomer, which illustrates the principles of this synthetic route.

| Starting Material | Reagent | Catalyst | Temperature | Key Products |

|---|---|---|---|---|

| 2,4-dichloro-6-(trichloromethyl)pyridine | Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃) | >160°C | 2,3,4-trichloro-6-(trichloromethyl)pyridine, 2,4,5-trichloro-6-(trichloromethyl)pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine. google.com |

Advanced Applications and Research Utility in Chemical Synthesis

Role as an Intermediate in Agrochemical Development

The structural framework of chlorinated pyridines is fundamental to the creation of numerous active ingredients in the agrochemical sector. These compounds serve as key building blocks for a wide array of products designed to protect crops and enhance agricultural productivity. researchgate.net Polychloropyridine derivatives are well-established as crucial intermediates in the manufacturing of fungicides, herbicides, and insecticides. asianpubs.org

Precursor for Fungicides (e.g., Fluazinam (B131798), Fluopicolide)

Chlorinated pyridine (B92270) compounds containing a trichloromethyl group are significant precursors in the synthesis of modern fungicides. While direct synthesis routes for all fungicides from 2,3-Dichloro-6-(trichloromethyl)pyridine are not universally documented, the utility of its isomers and related structures is well-established, highlighting the importance of this chemical class.

For instance, the structurally related isomer, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (PCMP), is a known precursor for 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). bldpharm.com This fluorinated intermediate is crucial for the synthesis of the broad-spectrum fungicide Fluazinam and the oomycete-selective fungicide Fluopicolide . bldpharm.com Fluazinam is a diarylamine fungicide used to control diseases like grey mould and late blight. google.com Fluopicolide is a benzamide (B126) fungicide effective against downy mildew and blight. asianpubs.org

Furthermore, the closely related compound 2-Chloro-6-(trichloromethyl)pyridine , also known as Nitrapyrin (B159567), serves as a key advanced intermediate for producing various pesticides, including fungicides like Picoxystrobin. researchgate.net This demonstrates the broader role of (trichloromethyl)pyridine derivatives as foundational molecules in the development of a range of fungicidal products.

Building Block for Herbicides and Insecticides

Research and patent literature confirm the direct utility of this compound as a versatile building block in the pesticide domain. The compound itself is cited as being useful as a pesticide without further modification for applications including as a herbicide and insecticide. nih.gov The presence of multiple reactive sites on the molecule allows for its incorporation into more complex structures tailored for specific pesticidal activities.

The broader class of polychlorinated pyridines are frequently used as intermediates for herbicides. asianpubs.orgnih.gov For example, 3,5-dichloro-2,4,6-trifluoropyridine, an intermediate for herbicides, is produced from pentachloropyridine, illustrating the industrial value of these chlorinated heterocyclic compounds. echemi.com The development of trifluoromethylpyridine (TFMP) derivatives, often synthesized via a chlorine/fluorine exchange from a trichloromethylpyridine precursor, has led to numerous herbicides. nih.gov

Contribution to the Development of Nitrogen Stabilizers (in the context of related compounds like Nitrapyrin)

The development of nitrogen stabilizers is a critical aspect of modern agriculture, aimed at improving nitrogen use efficiency and reducing environmental losses. In this context, the pyridine derivative Nitrapyrin is a prominent example. Nitrapyrin's chemical name is 2-Chloro-6-(trichloromethyl)pyridine , making it a very close structural analogue of this compound, differing by only one chlorine atom on the pyridine ring. nih.govarkat-usa.org

Nitrapyrin functions as a highly effective nitrification inhibitor. nih.gov It is applied to soils to selectively inhibit the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification—the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻). nih.govnih.gov By slowing this conversion, Nitrapyrin helps to retain nitrogen in the more stable ammonium form for longer, leading to several agricultural and environmental benefits. arkat-usa.org

| Benefit | Research Finding | Citation |

|---|---|---|

| Increased Nitrogen Retention | Studies show that Nitrapyrin increases nitrogen retention in the root zone and decreases nitrogen leaching. | nih.gov |

| Reduced Greenhouse Gas Emissions | Total N₂O emissions from soil have been shown to be reduced by 66-75% in some experiments when Nitrapyrin is used with urea (B33335) fertilizers. | nih.gov |

| Increased Crop Yield | When combined with urea and mulch for wheat cultivation, Nitrapyrin contributed to a 23% increase in overall yield. | nih.gov |

| Improved Fertilizer Efficiency | By preventing the loss of soil ammonium nitrogen, it enhances the efficiency of nitrogen fertilizers. | nih.gov |

The success of Nitrapyrin underscores the significant contribution of the (trichloromethyl)pyridine chemical structure to the development of effective nitrogen stabilizers.

Utility in Pharmaceutical Synthesis

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and pharmaceutical drugs. Its derivatives are explored for a vast range of therapeutic properties due to their ability to form key interactions with biological targets. Polychlorinated pyridines, such as this compound, represent versatile starting materials for creating novel compounds with potential pharmaceutical applications. asianpubs.org

Intermediate for Potential Anticancer Agents (e.g., 3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine)

The search for novel anticancer therapies has extensively utilized pyridine derivatives. These compounds are investigated for treating a variety of cancers. While a specific, documented synthesis pathway for the potential anticancer agent 3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine directly from this compound is not detailed in readily available literature, the general class of functionalized dichloropyridines is of significant interest in oncological research. The synthesis of novel pyridine-urea derivatives has yielded compounds with potent inhibitory activity against breast cancer cell lines. Other research has focused on synthesizing various pyridine derivatives that have shown higher antiproliferative activity against human breast cancer cells than reference drugs like doxorubicin. nih.gov The core structure of this compound offers multiple sites for chemical modification, such as substitution of the chlorine atoms with methoxy (B1213986) groups, which could theoretically lead to intermediates like the one named. Such modifications are a common strategy in medicinal chemistry to optimize biological activity.

Exploration of Therapeutic Potential of Pyridine-Based Compounds

The therapeutic potential of pyridine-based compounds extends far beyond oncology. The pyridine nucleus is a key component in drugs with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties. The versatility of the pyridine ring allows for structural modifications that can fine-tune a compound's pharmacological profile.

Research into this class of compounds is robust, with scientists continuously designing and synthesizing new derivatives for biological screening.

Antimicrobial and Antiviral Activity : Numerous studies have reported on pyridine compounds possessing remarkable antibacterial, antifungal, and antiviral properties.

Anti-inflammatory Properties : Pyridine derivatives have been developed as potent anti-inflammatory agents, showing significant inhibition of reactive oxygen species (ROS).

Central Nervous System (CNS) Activity : The pyridine scaffold is also explored for its potential in treating CNS disorders, including Alzheimer's disease.

The use of intermediates like this compound and its relatives is crucial in this exploratory research. nih.gov These building blocks enable the synthesis of diverse libraries of novel pyridine-containing molecules, which are then tested to identify new therapeutic leads.

Table of Mentioned Compounds

| Chemical Name | Common Name/Abbreviation |

| This compound | - |

| 2,3-dichloro-5-(trichloromethyl)pyridine | PCMP |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | DCTF |

| Fluazinam | - |

| Fluopicolide | - |

| 2-Chloro-6-(trichloromethyl)pyridine | Nitrapyrin |

| Picoxystrobin | - |

| 3,5-dichloro-2,4,6-trifluoropyridine | - |

| Pentachloropyridine | - |

| 3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | - |

| Doxorubicin | - |

Broader Industrial and Academic Relevance of Polychlorinated Pyridines

Polychlorinated pyridines, a class of pyridine derivatives where multiple hydrogen atoms on the pyridine ring are substituted by chlorine atoms, represent a cornerstone of modern synthetic chemistry. Their significance stems not from their direct application, but from their exceptional utility as versatile intermediates and building blocks in both industrial manufacturing and academic research. The pyridine ring itself is a privileged scaffold, a core structural component in a vast array of functional molecules, including a significant portion of FDA-approved drugs and leading agrochemicals. vcu.edulifechemicals.comresearchgate.net However, the intrinsic electron-deficient nature of the pyridine ring makes its direct, selective functionalization a formidable challenge in organic synthesis. chemrxiv.org Polychlorinated pyridines offer a powerful solution to this problem, serving as pre-functionalized platforms where the chlorine atoms act as reliable leaving groups for subsequent chemical transformations.

The industrial and academic value of these compounds is rooted in their reactivity, allowing for the strategic and controlled introduction of diverse functional groups onto the pyridine core. This versatility has driven extensive research into their synthesis and reactions, establishing them as indispensable precursors for creating complex, highly substituted pyridine-containing molecules.

Role as Precursors in Agrochemical and Pharmaceutical Synthesis

The synthesis of numerous high-value commercial products in the agrochemical and pharmaceutical sectors begins with a polychlorinated pyridine intermediate. In the agrochemical industry, these compounds are fundamental to the production of a wide range of herbicides, fungicides, and insecticides. researchgate.netnih.gov For instance, derivatives such as 2-chloro-6-(trichloromethyl) pyridine are used to create nitrogen fertilizer synergists that improve agricultural efficiency. agropages.com The ability to start with a chlorinated pyridine and subsequently build a more complex molecule is a common strategy for accessing novel pesticide structures. nih.gov

Similarly, the pharmaceutical industry relies heavily on pyridine-based compounds, with estimates suggesting that the pyridine motif is present in approximately 20% of the top-selling drugs. vcu.edu The synthesis of these complex active pharmaceutical ingredients (APIs) often employs halogenated pyridines as key starting materials. vcu.edulifechemicals.com Developing efficient synthetic routes from these chlorinated precursors is a major focus, as it directly impacts the manufacturing cost and accessibility of vital medicines. vcu.edu The strategic use of compounds like 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) has been shown to be effective for creating orthogonally functionalized pyridine derivatives for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Table 1: Synthetic Utility of Polychlorinated Pyridine Derivatives

| Precursor Compound | Reaction Type | Functionalization | Resulting Structure/Application Area |

|---|---|---|---|

| 2,4-Dichloropyridines | Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi, Kumada) | C4-alkylation/arylation | Intermediate for further functionalization via SNAr at the C2 position. nih.gov |

| 2-Halopyridines | Nucleophilic Aromatic Substitution (SNAr) | Thiolation, Alkoxylation, Amination | Synthesis of 2-substituted pyridines for pharmaceuticals and natural products. sci-hub.se |

| 2-Chloropyridines | Palladium-Catalyzed Amination | C-N Bond Formation | Synthesis of aminopyridines, common structures in medicinal chemistry. acs.org |

| Chloro- and Bromo-pyridines | Suzuki-Miyaura Cross-Coupling | C-C Bond Formation | Synthesis of highly substituted bipyridines and other aryl-pyridines. acs.orgsemanticscholar.org |

| 2-Chloro-6-(trichloromethyl) pyridine | Further Chlorination/Functionalization | Not specified | Precursor for pesticides and nitrogen fertilizer synergists. agropages.com |

Key Reactions and Research Findings

The synthetic utility of polychlorinated pyridines is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring, particularly those at the 2- and 4-positions, are activated towards displacement by nucleophiles. youtube.comquimicaorganica.org This reactivity allows for the direct introduction of a wide variety of substituents. Research has demonstrated that nucleophiles based on sulfur, oxygen, and carbon can effectively displace chloride ions to form new C-S, C-O, and C-C bonds, respectively. sci-hub.se Academic studies have explored these transformations extensively, showing, for example, that microwave-assisted SNAr reactions on halopyridines can dramatically reduce reaction times and improve yields, making the synthesis of substituted pyridines more efficient. sci-hub.se The mechanism of these substitutions is a subject of ongoing theoretical and practical investigation, aiming to better predict reactivity and outcomes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Perhaps the most powerful application of polychlorinated pyridines is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada reactions. nih.gov These methods are among the most widely used for forming carbon-carbon bonds in modern organic synthesis. nih.govsemanticscholar.org Polychlorinated pyridines serve as excellent electrophilic partners in these reactions. A significant area of academic research focuses on controlling the site-selectivity of these couplings. For example, studies have shown that by carefully selecting the phosphine (B1218219) ligand for the palladium catalyst, it is possible to selectively functionalize the C4 position of 2,4-dichloropyridines, which is contrary to conventional reactivity patterns. nih.gov This type of research opens up new avenues for creating previously inaccessible molecular architectures. The development of new catalysts and reaction conditions to improve the efficiency and scope of cross-coupling reactions with chloro-pyridines remains a vibrant area of academic inquiry, driven by the immense value of the resulting products. semanticscholar.orgrsc.org

Table 2: Examples of Industrial Compounds Derived from Polychlorinated Pyridine Precursors

| Precursor Class | Example Final Product(s) | Industrial Sector |

|---|---|---|

| Chlorinated Pyridines | Herbicides (e.g., Clopyralid, Picloram) | Agrochemical |

| Chlorinated Methylpyridines | Insecticides, Fungicides (e.g., Fluazinam, Picoxystrobin) | Agrochemical |

| Polychlorinated Pyridines | Nitrogen fertilizer synergists (e.g., Nitrapyrin) | Agrochemical |

| Halo-substituted Nicotinonitriles | Antiviral drugs (e.g., Nevirapine) | Pharmaceutical |

| Chlorinated Pyridines | Various Active Pharmaceutical Ingredients | Pharmaceutical |

Analytical Chemistry and Advanced Characterization of 2,3 Dichloro 6 Trichloromethyl Pyridine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 2,3-Dichloro-6-(trichloromethyl)pyridine, providing definitive confirmation of its atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the covalent structure of this compound. While commercial suppliers note that the compound's identity is confirmed by ¹H NMR, specific spectral data such as chemical shifts (δ) and coupling constants (J) are not widely published in scientific literature. watson-int.com

Based on its structure, the ¹H NMR spectrum is expected to be simple, showing signals for the two remaining aromatic protons on the pyridine (B92270) ring. The precise chemical shifts of these protons would be influenced by the deshielding effects of the adjacent chlorine and trichloromethyl substituents. For comparison, the aromatic protons on a related compound, 2,6-dichloropyridine (B45657), appear as a triplet at ~7.6 ppm and a doublet at ~7.2 ppm, illustrating the typical region for such protons.

The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals expected for each of the six carbon atoms: four in the aromatic ring and one in the trichloromethyl group. The carbon atoms bonded to chlorine, as well as the carbon of the -CCl₃ group, would exhibit characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. watson-int.com The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹, corresponding to the vibrations of the chlorine atoms attached to the pyridine ring and the trichloromethyl group.

Pyridine Ring Vibrations: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ due to C=C and C=N stretching within the aromatic ring.

C-H Vibrations: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, though these may be weak. C-H bending vibrations would be found in the 900-650 cm⁻¹ region.

Analysis of related compounds, such as 2-chloro-6-methyl pyridine, confirms the presence of pyridine ring stretching and C-H deformation bands in these characteristic regions. researchgate.netorientjchem.org

Table 1: Expected FT-IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| C-Cl (Aromatic) | Stretching | 850 - 550 |

| C-Cl (Aliphatic) | Stretching | 800 - 600 |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound, often in conjunction with Gas Chromatography (GC-MS). The compound has a monoisotopic mass of approximately 262.86 Da and an average molecular weight of 265.35 g/mol . epa.govnih.gov

A key feature in the mass spectrum would be the distinctive isotopic cluster for the molecular ion [M]⁺, resulting from the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern provides strong evidence for the elemental composition.

Under electron ionization (EI) conditions typical for GC-MS, the molecule would be expected to fragment in predictable ways. Common fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl) from the trichloromethyl group or the pyridine ring.

Cleavage of the C-C bond to lose the entire trichloromethyl radical (•CCl₃).

Sequential loss of multiple chlorine atoms.

While the exact mass spectrum is not published, predicted data for the related isomer 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) highlights the types of adducts that can be observed. uni.lu

Table 2: Predicted m/z for Adducts of an Isomeric Compound, 2,6-dichloro-3-(trichloromethyl)pyridine

| Adduct | Predicted m/z |

| [M+H]⁺ | 263.87026 |

| [M+Na]⁺ | 285.85220 |

| [M-H]⁻ | 261.85570 |

| [M]⁺ | 262.86243 |

Data sourced from predictions for an isomer to illustrate typical MS results. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase, UPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polychlorinated pyridines. Due to the compound's non-polar nature, reverse-phase (RP) HPLC is the most appropriate methodology. While a specific method for this compound is not detailed in the literature, methods developed for its isomers provide a clear blueprint for its analysis.

For instance, a successful separation of the isomer 2,6-Dichloro-3-(trichloromethyl)pyridine has been achieved using a Newcrom R1 reverse-phase column. sielc.com A typical method would involve the following conditions:

Column: A C8 or C18 reverse-phase column.

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com

Detection: UV detection is suitable, as the pyridine ring is a chromophore. The detection wavelength would be set near one of the absorbance maxima of the compound.

UPLC: For faster analysis and higher resolution, Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., < 2 µm) can be utilized.

Table 3: Example HPLC Conditions for Analysis of a Related Isomer

| Parameter | Condition |

| Compound | 2,6-Dichloro-3-(trichloromethyl)pyridine |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

This table presents a method for a related isomer, which could be adapted for this compound. sielc.com

Gas Chromatography (GC) for Mixture Analysis and Purity Determination

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to monitor the progress of its synthesis and to determine the final product's purity. google.com

A patent describing the synthesis of this compound from its precursor, 5-chloro-2-(trichloromethyl)pyridine (B15496056), specifies the use of vapor phase chromatographic analysis to determine the product mixture's composition. google.com A typical GC method for this class of compound would employ:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

Injector: Split/splitless injector, operated at a high enough temperature to ensure rapid volatilization without thermal degradation.

Carrier Gas: Helium or hydrogen.

Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to elute the compound and any higher-boiling impurities.

Detector: A Flame Ionization Detector (FID) provides good general sensitivity, while an Electron Capture Detector (ECD) offers very high sensitivity for halogenated compounds. Mass Spectrometry (MS) is used as a detector for definitive identification (GC-MS). google.com

X-ray Diffraction/Crystallography for Solid-State Structure Determination

Detailed research findings and data tables on the X-ray diffraction and crystallography of this compound are not available in the public domain.

Environmental Fate and Degradation Studies of Pyridine Based Compounds

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the environment through non-biological processes such as hydrolysis, photolysis, and volatilization.

Hydrolysis in Aqueous Systems: Kinetics and Influencing Factors (e.g., pH, Temperature)

Detailed experimental studies on the hydrolysis kinetics of 2,3-dichloro-6-(trichloromethyl)pyridine, including the influence of pH and temperature, are not readily found in the public scientific literature. For the related compound, 2-chloro-6-(trichloromethyl)pyridine, also known as nitrapyrin (B159567), hydrolysis is a recognized pathway of degradation. However, specific rates and influencing factors for the dichloro-substituted compound are not available.

Photochemical Transformation and Photodegradation Kinetics under Light Exposure

Specific data on the photochemical transformation and photodegradation kinetics of this compound under light exposure are not detailed in available scientific sources. It is generally anticipated that chlorinated pyridine (B92270) compounds may undergo degradation in the presence of light. For instance, the related compound nitrapyrin is expected to degrade more rapidly in light than in the dark. nih.gov However, without specific studies on this compound, its photostability and degradation products remain uncharacterized.

Volatilization Processes and Atmospheric Fate

Information regarding the volatilization processes and atmospheric fate of this compound is not specified in the available literature. Volatilization from soil and water surfaces can be a significant dissipation pathway for some pesticides, and this process is often influenced by factors such as temperature and the compound's vapor pressure. For the related compound nitrapyrin, volatilization is a known loss mechanism from soil, with losses increasing at higher temperatures. nih.gov

Biotic Degradation in Environmental Matrices

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms.

Microbial Degradation Pathways in Soil Systems

Specific microbial degradation pathways for this compound in soil systems have not been documented in the accessible scientific literature. The principal degradation product of the related compound nitrapyrin in soil is 6-chloropicolinic acid. nih.gov The soil half-life for nitrapyrin can range from less than 3 to 77 days, depending on soil type and temperature. nih.gov However, it is important to note that the additional chlorine atom on the pyridine ring of this compound could significantly influence its susceptibility to microbial attack and its degradation rate compared to nitrapyrin.

Environmental Persistence and Mobility Assessment in Soil and Water Systems

The environmental fate of this compound, a compound commonly known as nitrapyrin, is dictated by a combination of chemical and biological degradation processes, as well as its physical movement within soil and water matrices. epa.govresearchgate.net Studies indicate that the compound undergoes multiple routes of degradation, including hydrolysis, photolysis, and microbial metabolism, which collectively limit its persistence in many environmental settings. epa.govresearchgate.net Its mobility is influenced by factors such as soil composition, organic matter content, and rainfall events following its application. epa.govacs.orgumcs.pl

Degradation in Soil and Water

The persistence of this compound in the environment is generally considered to be low due to its susceptibility to rapid hydrolysis and photodegradation. epa.gov The primary degradation pathway involves the hydrolysis of the trichloromethyl group, which results in the formation of 6-chloro-picolinic acid (6-CPA), its principal degradate in both soil and plants. wikipedia.orgnih.gov This degradate, 6-CPA, is itself subject to further microbial degradation. epa.gov

The rate of degradation in soil, often measured by its half-life, is highly variable and dependent on environmental conditions such as temperature, soil type, and application concentration. umcs.plnih.govmdpi.com Research has shown that the soil half-life can range from fewer than 3 days to as long as 77 days. nih.gov Higher temperatures are known to accelerate the degradation process. umcs.plmdpi.com For instance, one study reported that the half-life of nitrapyrin in soil ranged from 43 to 77 days at 10°C, but this decreased to a range of 9 to 16 days at 20°C. mdpi.com

A study conducted in subtropical soils demonstrated that the dissipation of this compound follows first-order kinetics. umcs.pl The persistence of the compound was observed to be greater at higher application rates. umcs.pl In this study, residues were undetectable after 45 days at a lower application rate, while at a higher rate, they were undetectable after 60 days. umcs.pl

Table 1: Dissipation and Half-Life of this compound in Subtropical Soils

This interactive table presents data from a study on the degradation of the compound in two different subtropical soil types (Soil A and Soil B) at two application rates. The data conforms to first-order kinetics. umcs.pl

| Application Rate (µg∙g⁻¹) | Soil Type | Half-Life (days) | Time to Non-Detectable Level (days) |

| 2 | A | 9.6 | 45 |

| 2 | B | 9.9 | 45 |

| 4 | A | 16.1 | 60 |

| 4 | B | 17.3 | 60 |

In aqueous environments, hydrolysis is a significant degradation pathway, with half-lives reported to range from 7.7 days at 25°C to as short as 0.54 days at 45°C. nih.gov Photodegradation, or breakdown by light, also contributes to its dissipation in water. epa.gov

Mobility, Transport, and Off-Site Detection

The mobility of this compound in the environment is a key factor in its potential to move from application sites. It is generally considered to be mobile to moderately mobile in mineral soils. epa.govregulations.gov However, its movement can be significantly restricted by sorption to soil organic matter. nih.gov Volatilization, the process of turning from a liquid or solid into a gas, is another pathway by which the compound can leave the application site. epa.govresearchgate.net

Studies have documented the off-field transport of this compound into aquatic ecosystems. acs.orgusgs.govillinois.edu It can be transported from agricultural fields through overland flow, often sorbed to soil particles, and by leaching into subsurface drains. illinois.edu

One of the first studies to document its presence in streams analyzed 59 water samples from 11 streams in Iowa. acs.orgusgs.gov The compound was detected in 39% of the water samples, indicating its transport from agricultural land into surface water. acs.orgusgs.gov The primary degradate, 6-CPA, was not detected in this particular study. acs.orgusgs.gov

Table 2: Detection of this compound in Iowa Streams

This interactive table summarizes findings from a 2016 study on the off-field transport of the compound. acs.orgusgs.gov

| Parameter | Finding |

| Detection Frequency | 39% of water samples (from 7 of 11 streams) |

| Concentration Range | 12 to 240 ng/L |

| Persistence in Streams | Up to 5 weeks |

| Correlation | Higher concentrations were associated with rainfall events following spring fertilizer applications. |

The persistence of this compound in streams was observed for up to five weeks, highlighting that while it may degrade relatively quickly in soil under certain conditions, its transport to and presence in aquatic systems can be more prolonged. acs.orgusgs.gov The primary degradate, 6-CPA, is considered to be highly mobile in both mineral and high-organic-matter soils. epa.govregulations.gov

Biological and Toxicological Research Aspects of 2,3 Dichloro 6 Trichloromethyl Pyridine and Its Analogs

General Biological Activity Studies

The compound 2,3-dichloro-6-(trichloromethyl)pyridine is a halogenated pyridine (B92270) derivative that has been a subject of scientific interest primarily due to its structural similarity to other biologically active molecules. Research into its potential applications has centered on its activity as a potential herbicide, pesticide, and antimicrobial agent.

The herbicidal potential of pyridine compounds is well-documented, with many registered herbicides belonging to this class due to their selective toxicity against broadleaf weeds. researchgate.net The specific herbicidal activity of this compound is not extensively detailed in public literature, but its chlorinated pyridine structure is indicative of this area of research. The biological mechanism for pyridine herbicides often involves the disruption of essential plant growth processes. researchgate.net

In the context of pesticides, the most direct comparison is with its close analog, Nitrapyrin (B159567), which is 2-chloro-6-(trichloromethyl)pyridine. wikipedia.org Nitrapyrin is a widely used agricultural chemical that functions as a nitrification inhibitor and a bactericide. wikipedia.orgnih.govillinois.edu Its primary biological activity is the selective inhibition of Nitrosomonas bacteria, the microorganisms responsible for the first step of nitrification (the oxidation of ammonium (B1175870) to nitrite) in the soil. nih.govusgs.gov This action helps to reduce the loss of nitrogen-based fertilizers. wikipedia.orgusgs.gov Given the minor structural difference, this compound is investigated for similar nitrification inhibition or other bactericidal properties.

The antimicrobial potential of pyridine derivatives is linked to the presence of electron-withdrawing groups, such as chlorine and the trichloromethyl moiety, on the pyridine ring. These features can impart biocidal properties. nih.gov Studies on various substituted pyridine compounds have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. nih.govchemicalbook.com The mechanism of action can involve the disruption of cellular membranes, enzyme inhibition, or interference with essential metabolic pathways within the microorganisms.

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Compound | Investigated Activity | General Research Findings |

|---|---|---|

| This compound | Herbicide, Pesticide, Antimicrobial | Investigated primarily based on its structural analogy to other known active pyridine compounds. |

| Nitrapyrin | Nitrification Inhibitor, Bactericide | Selectively inhibits the ammonia (B1221849) monooxygenase (AMO) enzyme in Nitrosomonas bacteria, preventing fertilizer nitrogen loss. nih.govusgs.gov |

| Chlorinated Pyridines (general class) | Herbicide | A broad class of compounds used to selectively control broadleaf weeds in various settings. researchgate.net |

Metabolic Pathways and Biotransformation in Organisms

Direct metabolic studies on this compound are not widely published. However, significant insights into its likely biotransformation can be drawn from research on its close structural analogs, Nitrapyrin and Penclomedine. The metabolism of such xenobiotic compounds generally proceeds through enzymatic reactions that increase water solubility to facilitate excretion.

The metabolism of Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] provides a key model. In both plants and animals, the principal metabolic transformation is the hydrolysis of the trichloromethyl group (-CCl₃) to a carboxylic acid group (-COOH). epa.gov This reaction converts Nitrapyrin into 6-chloropicolinic acid (6-CPA), which is the primary residue detected in plant metabolism. wikipedia.orgepa.gov In animal studies, such as those involving rats and dogs, 6-CPA is also the major metabolite, which can be further processed through conjugation, for example, with the amino acid glycine, before being excreted. nih.gov Following this pathway, it is highly probable that this compound is metabolized via a similar hydrolysis reaction to form 2,3-dichloro-6-picolinic acid.

Further metabolic possibilities can be inferred from studies on Penclomedine [3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine]. Research on Penclomedine has identified NADPH-dependent oxidative and reductive metabolic pathways. nih.govillinois.edu A notable reaction is the reductive metabolism that involves the cleavage of a chlorine atom from the trichloromethyl group. nih.govillinois.eduusgs.gov This suggests that this compound could potentially undergo similar reductive dechlorination of its trichloromethyl side chain. The metabolism of Penclomedine also results in other metabolites like demethyl-penclomedine and penclomic acid, indicating that multiple transformation pathways can occur. epa.gov

Therefore, the biotransformation of this compound in organisms likely involves an initial hydrolysis of the trichloromethyl group, potentially followed by dechlorination reactions and subsequent conjugation to enhance its elimination from the organism.

Table 2: Potential Metabolic Transformations of this compound Based on Analogs

| Analog Compound | Key Metabolic Reaction | Potential Metabolite of this compound |

|---|---|---|

| Nitrapyrin | Hydrolysis of the trichloromethyl group to a carboxylic acid. epa.gov | 2,3-dichloro-6-picolinic acid |

| Penclomedine | Reductive metabolism of the trichloromethyl group (cleavage of chlorine). nih.govillinois.edu | Dichloromethylpyridine derivative |

| Nitrapyrin (in animals) | Conjugation of the carboxylic acid metabolite. nih.gov | Glycine conjugate of 2,3-dichloro-6-picolinic acid |

Ecotoxicological Implications for Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of this compound is not specifically defined in the literature. However, the environmental impact can be inferred from research on its analog, Nitrapyrin, and its primary metabolite, 6-chloropicolinic acid (6-CPA), which are the focus of ecotoxicological studies.

In terrestrial ecosystems, the primary impact of Nitrapyrin is its intended biological effect: the inhibition of soil nitrifying bacteria. usgs.govchemrxiv.org This targeted action alters the nitrogen cycle in the soil. usgs.gov While beneficial for agriculture, this raises research questions about its broader effects on non-target soil microbial communities and their functions. researchgate.net Studies have shown that Nitrapyrin can be mobile to moderately mobile in soils and is subject to volatilization. epa.gov For other terrestrial organisms, Nitrapyrin is considered to be slightly toxic to birds. nih.gov The risk to birds and mammals increases if the compound is not incorporated into the soil immediately after application. epa.gov

In aquatic ecosystems, the main concern is the potential for the compound and its degradation products to be transported from agricultural fields into water bodies. illinois.eduusgs.gov Nitrapyrin itself is reported to be moderately toxic to aquatic invertebrates like Daphnia magna and to fish such as rainbow trout and bluegill sunfish. nih.gov While Nitrapyrin tends to hydrolyze and photodegrade rapidly, its principal metabolite, 6-CPA, is mobile and can leach into groundwater, creating a pathway for aquatic exposure. nih.govepa.gov Ecotoxicological studies on 6-CPA have shown it to be toxic to aquatic life, including fish and invertebrates. chemicalbook.com The potential for these compounds to enter and affect aquatic environments is a key area of impact studies. usgs.govchemrxiv.org

Table 3: Areas of Ecotoxicological Research for this compound and Analogs

Future Research Directions and Emerging Applications for 2,3 Dichloro 6 Trichloromethyl Pyridine

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for chlorinated pyridines often involve high temperatures and catalysts like ferric chloride, which can lead to poor selectivity and the formation of polychlorinated impurities that are difficult to separate. google.com For instance, one patented method describes the synthesis of 2,3,6-trichloropyridine (B1294687) by chlorinating 2,6-dichloropyridine (B45657) with ferric trichloride (B1173362) as a catalyst, noting that while the yield is high, selectivity is poor in the later stages of the reaction. google.com Another approach involves the reaction of 2,6-dichloropyridine with chlorine gas to produce 2,3,6-trichloropyridine, which is then hydrogenated to yield 2,3-dichloropyridine. wipo.int

Future research is increasingly focused on developing more sustainable and efficient synthetic pathways. Key areas of innovation include:

Advanced Catalysis : Research is moving towards using novel catalysts to improve reaction selectivity and reduce waste. One method employs a molecular sieve catalyst in a fixed-bed reactor for the gas-phase reaction of pyridine (B92270) with chlorine, offering a shorter reaction step. google.com Another approach utilizes activated carbon loaded with metal ion oxides (e.g., Fe, Zn) as a catalyst for reacting 2-picoline with chlorine, which improves selectivity and yield under milder conditions. google.com

Continuous Flow and Novel Reaction Conditions : Continuous flow reactors are being explored to enhance safety, control, and efficiency. google.com A patented method describes the synthesis of 2,3,6-trichloropyridine in a continuous flow reactor under ultraviolet (UV) irradiation, which can produce a high-purity product with high yield. google.com

Mechanochemistry : As a green chemistry technique, mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, offers a solvent-free alternative to traditional methods. While not yet documented for 2,3-dichloro-6-(trichloromethyl)pyridine itself, this approach has been successfully used to synthesize a novel complex of the related compound nitrapyrin (B159567) with β-cyclodextrin. acs.orgunibo.itresearchgate.net This demonstrates the potential of mechanochemistry for creating more sustainable production processes for this class of compounds.

Design and Synthesis of Advanced Derivatives with Tailored Biological and Chemical Properties

This compound serves as a valuable scaffold for creating advanced derivatives with specific chemical and biological functions, primarily in the agrochemical sector. google.com Research in this area focuses on modifying the pyridine ring and the trichloromethyl group to fine-tune the compound's properties.

Fluorinated Derivatives : A significant area of development is the conversion of the trichloromethyl group (-CCl₃) to a trifluoromethyl group (-CF₃) through chlorine/fluorine exchange reactions. nih.gov This process yields derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), which is a crucial intermediate for high-demand fungicides and pesticides such as fluazinam (B131798) and fluopicolide. nih.govgoogle.comresearchoutreach.org The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, often leading to improved biological activity. researchgate.net

Biologically Active Analogues : The parent compound, 2-chloro-6-(trichloromethyl)pyridine (commonly known as nitrapyrin), is a well-established nitrification inhibitor that targets the ammonia (B1221849) monooxygenase (AMO) enzyme in soil bacteria. mdpi.comnih.gov this compound is a chlorinated derivative of nitrapyrin and is also used as a pesticide. google.com Research involves synthesizing various chlorinated analogues to explore their utility as herbicides, insecticides, and fungicides. google.com

Complexation for Improved Properties : Advanced derivatives can also be formed through non-covalent modification. For example, a mechanochemically synthesized inclusion complex of nitrapyrin and β-cyclodextrin demonstrated enhanced water solubility and thermal stability while retaining its inhibitory activity. acs.orgunibo.itresearchgate.net This approach to formulation represents a new frontier for designing derivatives with improved application properties.

| Derivative Name | Base Compound | Key Structural Change | Properties/Applications | References |

| Nitrapyrin | 2-Chloro-6-(trichloromethyl)pyridine | Parent compound | Nitrification inhibitor, targets AMO enzyme. mdpi.comnih.gov | mdpi.comnih.gov |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 2,3-Dichloro-5-(trichloromethyl)pyridine (B1347059) | -CCl₃ group replaced by -CF₃ group. | Key intermediate for fungicides (fluazinam) and pesticides. nih.govgoogle.com | nih.govgoogle.com |

| Nitrapyrin-β-cyclodextrin Complex | Nitrapyrin | Inclusion complex with β-cyclodextrin. | Improved water solubility and thermal stability. acs.orgunibo.it | acs.orgunibo.it |

| 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine | 2-Chloro-6-(trichloromethyl)pyridine | Additional chlorine atoms on the pyridine ring. | Herbicide effective against species like bean, pigweed, and foxtail. google.com | google.com |

Exploration of New Applications in Materials Science and Green Chemistry

While the primary application of this compound and its derivatives is in agriculture, future research is beginning to explore its potential in other fields, particularly at the intersection of materials science and green chemistry.

The development of the nitrapyrin-β-cyclodextrin inclusion complex is a leading example of this trend. unibo.itresearchgate.net This work demonstrates how green chemistry principles, specifically mechanochemical synthesis, can be used to create novel materials with enhanced properties. acs.org The resulting complex is not just a mixture but a new material with improved solubility and stability, which could lead to more efficient and controlled-release formulations of the active ingredient. acs.orgresearchgate.net This reduces the amount of chemical needed and minimizes environmental losses, aligning with the goals of green chemistry. unibo.it

Furthermore, the versatility of the chlorinated pyridine structure makes it a valuable building block in broader organic synthesis. lookchem.com Efficient and selective synthesis of functionalized pyridines is crucial for developing new pharmaceuticals, agrochemicals, and materials. As such, research into the reactivity of this compound can open doors to new synthetic pathways for complex molecules, contributing to more atom-economical and sustainable chemical manufacturing.

Integrated Environmental Risk Assessment and Remediation Strategies

The widespread use of related compounds like nitrapyrin necessitates a thorough understanding of their environmental fate and potential risks. Future research is focused on creating an integrated approach that combines risk assessment with the development of effective remediation strategies.

Environmental Risk Assessment Research indicates that nitrapyrin can be transported from agricultural fields into the wider environment. nih.gov Its environmental fate is influenced by factors like soil sorption and degradation. nih.gov The primary degradation product in soil is 6-chloropicolinic acid (6-CPA). nih.gov While intended to target Nitrosomonas bacteria, there is evidence that nitrapyrin can have non-target effects on the broader soil microbial community structure and function, which could have long-term ecological consequences. knaw.nl Concerns also exist regarding its potential toxicity to aquatic organisms and its detection in air samples in some regions. jubilantingrevia.comnih.gov

| Parameter | Finding | References |

| Primary Degradation Product | 6-Chloropicolinic acid (6-CPA) in soil and plants. | nih.gov |

| Environmental Transport | Can be transported off-field; has been detected in air. | nih.govnih.gov |

| Toxicity | Potential for toxicity to aquatic life. | jubilantingrevia.comnih.gov |

| Non-Target Effects | Can affect the community structure of non-target soil microbes. | knaw.nl |

| Persistence | The related metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP) can have a half-life of 65 to 360 days in soil. | plos.org |